molecular formula C11H15N3O B018492 1-Benzyl-4-nitrosopiperazine CAS No. 40675-45-4

1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492
CAS No.: 40675-45-4
M. Wt: 205.26 g/mol
InChI Key: PZNHQMMDZKTYDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-benzylpiperazine. The process involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of hydrochloric acid at low temperatures (around 0°C) . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-benzyl-4-nitrosopiperazine involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules . This interaction disrupts normal cellular processes and can lead to carcinogenesis .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-nitrosopiperazine is unique due to its benzyl group, which influences its chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more likely to interact with cellular membranes and biomolecules .

Biological Activity

1-Benzyl-4-nitrosopiperazine is an organic compound with notable biological activity, particularly in pharmacological and biochemical contexts. Its structure features a nitroso group attached to a piperazine ring, which is further substituted with a benzyl group. This unique combination of functional groups contributes to its distinct chemical properties and potential therapeutic applications.

  • Molecular Formula: C11H13N3O2
  • Molecular Weight: 219.24 g/mol
  • CAS Number: 40675-45-4

The compound's lipophilicity, enhanced by the benzyl group, facilitates its penetration through cell membranes, making it an interesting candidate for drug development.

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and potential antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with serotonin receptors , specifically the 5-HT receptor family. This interaction can influence neurotransmission and has implications for mood regulation and anxiety disorders .

Additionally, the nitroso group can react with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This reactivity may disrupt normal cellular functions, contributing to its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been studied for its effects against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various nitrosamines found that this compound demonstrated significant inhibition against several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting strong antimicrobial potential .
  • Neuropharmacological Effects : In vivo studies have shown that administration of this compound resulted in altered behavior in animal models, indicative of its influence on serotonin pathways. Behavioral assays revealed anxiolytic effects at specific dosages, supporting its potential use in treating anxiety disorders .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death in cancerous cells while exhibiting minimal toxicity to normal cells .

Summary of Key Findings

Study FocusResultReference
Antimicrobial ActivitySignificant inhibition against bacteria
Neuropharmacological EffectsAnxiolytic effects in animal models
CytotoxicityInduced apoptosis in cancer cells

Properties

IUPAC Name

1-benzyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHQMMDZKTYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193661
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40675-45-4
Record name Piperazine, 1-benzyl-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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